2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol
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Overview
Description
2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO It is a derivative of propanol, featuring a 2,4-dimethylphenyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,4-dimethylbenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, depending on the specific reaction pathway chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(2,4-Dimethylphenyl)methyl]amino}ethanol
- 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol
Uniqueness
2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-9-4-5-12(10(2)6-9)7-13-11(3)8-14/h4-6,11,13-14H,7-8H2,1-3H3 |
InChI Key |
JADPMJMCROVWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)CO)C |
Origin of Product |
United States |
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